![molecular formula C24H17ClN2O5 B2839162 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-chlorophenyl)acetamido)benzofuran-2-carboxamide CAS No. 888463-06-7](/img/structure/B2839162.png)
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-chlorophenyl)acetamido)benzofuran-2-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-chlorophenyl)acetamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H17ClN2O5 and its molecular weight is 448.86. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research has shown that derivatives related to the core structure of N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-chlorophenyl)acetamido)benzofuran-2-carboxamide have significant antimicrobial properties. These compounds have been synthesized and tested against various bacterial strains, demonstrating potent antibacterial activity. The antimicrobial screening of novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives highlights the potential of benzofuran derivatives in combating bacterial infections, with some compounds showing comparable activity to Chloramphenicol against pathogens like E. coli and S. aureus (Idrees et al., 2019).
Anti-inflammatory and Analgesic Applications
The synthesis of novel benzodifuranyl derivatives, including 1,3,5-triazines and oxadiazepines derived from visnaginone and khellinone, has been reported to exhibit anti-inflammatory and analgesic properties. These compounds were evaluated for their cyclooxygenase inhibition (COX-1/COX-2) and showed significant analgesic and anti-inflammatory activities, with some derivatives demonstrating high COX-2 selectivity indices, highlighting their therapeutic potential in managing pain and inflammation (Abu‐Hashem et al., 2020).
Anticonvulsant Applications
The design and synthesis of benzofuran-acetamide scaffolds as potential anticonvulsant agents have led to the discovery of compounds with promising activity against seizures. These compounds, particularly derivatives of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide, were tested in mice using the maximal electroshock induced seizures (MES) model, revealing their capability to prevent seizure spread at low doses. The anticonvulsant potency and neurotoxicity assessments indicate their potential as safer alternatives to existing antiepileptic drugs (Shakya et al., 2016).
Antituberculosis Applications
Studies on 3-methyl-1-benzofuran-2-carbohydrazide and its derivatives have explored their antituberculosis potential. The synthesis and evaluation of these compounds against Mycobacterium tuberculosis have shown significant activity, indicating the role of benzofuran derivatives in developing new antitubercular agents. The structure-activity relationship (SAR), molecular docking, and in vitro studies underscore the importance of the benzofuran moiety in enhancing the efficacy against tuberculosis, making these compounds valuable in the search for novel treatments (Thorat et al., 2016).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[[2-(4-chlorophenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O5/c25-15-7-5-14(6-8-15)11-21(28)27-22-17-3-1-2-4-18(17)32-23(22)24(29)26-16-9-10-19-20(12-16)31-13-30-19/h1-10,12H,11,13H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRMKDMXTRAAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-chlorophenyl)acetamido)benzofuran-2-carboxamide |
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